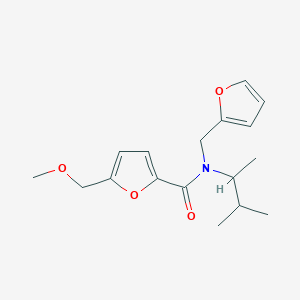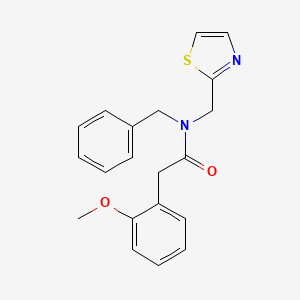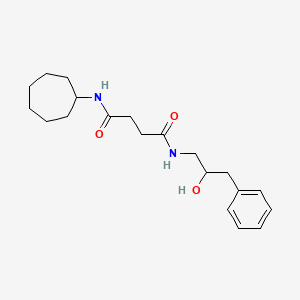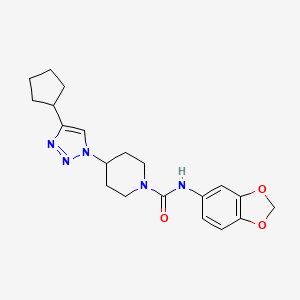
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-5-(methoxymethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-5-(methoxymethyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMF-DMA, and it has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
DMF-DMA has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. DMF-DMA has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
DMF-DMA exerts its pharmacological effects by interacting with a variety of molecular targets, including ion channels, receptors, and enzymes. It has been found to modulate the activity of voltage-gated sodium channels, which play a critical role in the transmission of pain signals. DMF-DMA has also been found to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
DMF-DMA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and it has also been found to inhibit the growth of cancer cells. DMF-DMA has been found to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMF-DMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological properties that make it a useful tool for studying pain, inflammation, and neurodegenerative diseases. However, DMF-DMA also has some limitations. It is relatively unstable in solution, and its effects can be difficult to measure accurately in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on DMF-DMA. One area of interest is the development of new synthetic methods for DMF-DMA that could improve its stability and purity. Another area of interest is the identification of new molecular targets for DMF-DMA, which could expand its potential applications in scientific research. Finally, further studies are needed to determine the optimal dosage and administration route for DMF-DMA in different experimental systems.
Synthesemethoden
DMF-DMA can be synthesized using a variety of methods, including the reaction of 2-furancarboxaldehyde with N-(1,2-dimethylpropyl)amine and formaldehyde. Another method involves the reaction of 2-furancarboxaldehyde with N-(1,2-dimethylpropyl)amine and paraformaldehyde. Both methods result in the formation of DMF-DMA with high yields and purity.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-(methoxymethyl)-N-(3-methylbutan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12(2)13(3)18(10-14-6-5-9-21-14)17(19)16-8-7-15(22-16)11-20-4/h5-9,12-13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXUBYKRRYTVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC=CO1)C(=O)C2=CC=C(O2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol](/img/structure/B5903720.png)
![N-(3-{[(2,6-dimethylphenyl)amino]carbonyl}phenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B5903728.png)
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5903740.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5903748.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5903750.png)

![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)

![2-{4-[3-(acetylamino)phenyl]-3,5-dimethyl-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903810.png)